molecular formula C22H16ClN3S2 B2787284 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 860609-55-8

4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide

Cat. No.: B2787284
CAS No.: 860609-55-8
M. Wt: 421.96
InChI Key: MOANVOFQNYUIJD-UHFFFAOYSA-N
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Description

4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPS, is a novel organic compound with a wide range of potential applications in scientific research. 4-CPS is a highly versatile compound, with the ability to be synthesized in a variety of ways and used in many different types of experiments.

Scientific Research Applications

4-CPS has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a fluorescent dye for the detection of metal ions, and as a catalyst in organic reactions. It has also been used as an inhibitor of enzymes, and as a fluorescent probe for the detection of proteins.

Mechanism of Action

The mechanism of action of 4-CPS is not well understood. However, it is believed that the compound binds to metal ions, such as zinc, and forms a coordination complex. This coordination complex is believed to be responsible for the inhibition of enzymes and the detection of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not well understood. However, it is believed that the compound has a low toxicity and is not known to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CPS in lab experiments is its versatility. It can be used in a variety of experiments, including coordination chemistry, enzyme inhibition, and fluorescent detection of proteins. Its stability and low toxicity make it an ideal compound for use in lab experiments. However, the compound does have some limitations. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.

Future Directions

There are many potential future directions for the use of 4-CPS in scientific research. It could be used in the development of new drugs, as a fluorescent probe for the detection of other molecules, or as a catalyst for organic reactions. It could also be used in the development of new fluorescent dyes for the detection of metal ions or proteins. Additionally, it could be used in the development of new coordination complexes or in the study of enzyme inhibition.

Synthesis Methods

4-CPS can be synthesized from a variety of starting materials, including 4-chlorobenzaldehyde, 4-chlorophenylsulfanylhydrazine, 4-pyridinecarboxaldehyde, and 4-pyrimidinecarboxaldehyde. The most common method of synthesis involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylsulfanylhydrazine in a solvent such as methanol or ethanol, followed by the addition of 4-pyridinecarboxaldehyde and 4-pyrimidinecarboxaldehyde. This reaction produces 4-CPS in a yield of 85-90%.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3S2/c23-17-6-8-19(9-7-17)27-15-18-14-21(28-20-4-2-1-3-5-20)26-22(25-18)16-10-12-24-13-11-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANVOFQNYUIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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